1-(5-Bromofuran-2-yl)ethane-1-thiol

Description

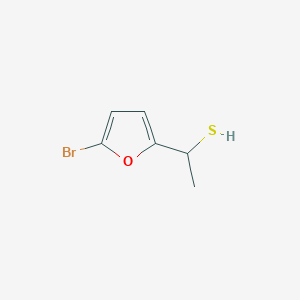

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromofuran-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(9)5-2-3-6(7)8-5/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAQLZQYQMRJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Elucidation of 1 5 Bromofuran 2 Yl Ethane 1 Thiol

Reactivity of the 5-Bromofuran Core

The 5-bromofuran core of the molecule is a key site for various chemical transformations. Its reactivity is influenced by the aromatic nature of the furan (B31954) ring and the presence of the bromine atom, which can participate in a range of substitution and coupling reactions.

Electrophilic and Nucleophilic Substitution Pathways on the Furan Ring

Furan is an electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution. pearson.comchemicalbook.com This is because the oxygen atom can donate its lone pair of electrons to the ring, increasing the electron density and making it more susceptible to attack by electrophiles. chemicalbook.com Electrophilic substitution on furan is significantly faster than on benzene (B151609). chemicalbook.com For instance, the bromination of furan to 2-bromofuran (B1272941) can occur under mild conditions, even without a catalyst like FeBr₃ that is typically required for the bromination of benzene. chegg.comchegg.com

The position of electrophilic attack on the furan ring is highly regioselective. Attack at the C2 position is favored over the C3 position because the resulting carbocation intermediate is more stable, with three possible resonance structures to delocalize the positive charge. chemicalbook.comyoutube.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures. chemicalbook.com

While electrophilic substitution is the dominant pathway for furan, nucleophilic substitution can also occur, particularly when strong electron-withdrawing groups are present on the ring or when a good leaving group is attached. science-revision.co.ukchemguide.co.uklibretexts.org In the context of 1-(5-bromofuran-2-yl)ethane-1-thiol, the bromine atom can act as a leaving group, allowing for nucleophilic substitution at the C5 position. nih.gov

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the 5-bromofuran core serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules. nih.govlibretexts.orgmdpi.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. nrochemistry.com The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnrochemistry.com The reactivity of the halide in Stille coupling follows the order I > Br > OTf >> Cl. libretexts.org For 5-bromofuran derivatives, this reaction provides an effective method for introducing new substituents at the 5-position. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared in situ from the corresponding Grignard or organolithium reagents. youtube.com The Negishi coupling is particularly useful for the synthesis of complex molecules, including natural products and pharmaceuticals. youtube.com The reaction of a 5-bromofuran derivative with an organozinc reagent under Negishi conditions would lead to the formation of a new carbon-carbon bond at the site of the bromine atom. youtube.comnih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Stille Coupling | Organotin (R-SnR'₃) | Palladium | Tolerates a wide range of functional groups. nrochemistry.com |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | Couples sp³, sp², and sp carbons; high functional group tolerance. wikipedia.org |

Ring Opening and Rearrangement Processes of Bromofuran Systems

The furan ring, particularly in the presence of certain substituents and reaction conditions, can undergo ring-opening and rearrangement reactions. These transformations can lead to the formation of acyclic compounds or different heterocyclic systems. For instance, treatment of benzofurans with lithium metal can lead to reductive cleavage of the C2-O bond. kyoto-u.ac.jp While specific studies on the ring-opening of this compound are not prevalent, the general reactivity of bromofuran systems suggests that such transformations are possible. researchgate.net Ring expansion is another potential rearrangement pathway for cyclic systems, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. youtube.comyoutube.com

Transformations Involving the Ethane-1-thiol Group

The ethane-1-thiol group attached to the furan ring introduces another dimension of reactivity to the molecule. Thiols are sulfur analogs of alcohols and exhibit a distinct set of chemical transformations. libretexts.org

Oxidation Chemistry of the Thiol Functionality

The thiol group is readily oxidized. Unlike alcohols, where oxidation typically affects the carbon atom, the oxidation of thiols primarily involves the sulfur atom. byjus.com Mild oxidizing agents, such as iodine in the presence of a base, convert thiols to disulfides (R-S-S-R). wikipedia.org This reaction involves the formation of a new sulfur-sulfur bond and is a key process in protein chemistry, where disulfide bridges between cysteine residues are crucial for protein structure. libretexts.org

Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can further oxidize thiols to sulfonic acids (RSO₃H). byjus.comwikipedia.org The susceptibility of thiols to oxidation is also influenced by their pKa, with thiolates (the deprotonated form) being much more reactive towards oxidation than the protonated thiols. nih.gov

| Oxidizing Agent | Product |

| Mild (e.g., I₂, base) | Disulfide (R-S-S-R) wikipedia.org |

| Strong (e.g., H₂O₂, NaClO) | Sulfonic Acid (RSO₃H) byjus.comwikipedia.org |

Nucleophilic Additions and Substitutions with the Thiol Group

The thiol group, and particularly its conjugate base, the thiolate anion, is an excellent nucleophile. libretexts.orglibretexts.org This high nucleophilicity allows it to participate in a variety of addition and substitution reactions.

Thiols can be readily deprotonated by a base to form thiolate anions (RS⁻), which are potent nucleophiles. wikipedia.orglibretexts.org These thiolates can then react with alkyl halides in an Sₙ2 reaction to form sulfides (thioethers). youtube.comlibretexts.org This reaction is analogous to the Williamson ether synthesis but with a sulfur nucleophile. libretexts.org Due to the high nucleophilicity of the thiolate, this reaction is generally efficient. chemistrysteps.com

Acylation of thiols leads to the formation of thioesters. acs.org This can be achieved by reacting the thiol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. acs.org For example, the reaction with isopropenyl acetate (B1210297) mediated by an acid catalyst is an efficient method for S-acetylation. acs.org Acylation can also serve as a method to protect the thiol group during multi-step syntheses. acs.orgtandfonline.com In some cases, chemoselective acylation of thiols can be achieved even in the presence of other nucleophilic groups like amines. tandfonline.com

Thiols are excellent nucleophiles for Michael additions, a type of conjugate addition to α,β-unsaturated carbonyl compounds. rsc.orgsemanticscholar.org This reaction, also known as thia-Michael addition, is highly efficient and proceeds under mild conditions, often catalyzed by a base or a nucleophile. rsc.orgrsc.orgnih.gov The reaction results in the formation of a carbon-sulfur bond at the β-position of the unsaturated system. rsc.org The reversibility of the Michael addition of thiols has also been explored as a tool in dynamic combinatorial chemistry. rsc.org The reaction can even proceed under solvent-free conditions. semanticscholar.org

The mechanism typically involves the formation of a thiolate anion, which then attacks the β-carbon of the Michael acceptor. nih.gov This reaction is generally faster and more selective than radical-mediated thiol-ene reactions. nih.gov The reactivity of the α,β-unsaturated system can be influenced by substituents. acs.org

The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a double bond (an "ene") to form a thioether. wikipedia.orgthieme-connect.de This reaction can be initiated by radicals (e.g., through light or heat) or catalyzed by nucleophiles or bases. wikipedia.orgalfa-chemistry.com The radical-mediated reaction proceeds via an anti-Markovnikov addition. wikipedia.org

Thiol-ene reactions are characterized by their high yields, stereoselectivity, and rapid rates under mild conditions, making them a cornerstone of click chemistry. wikipedia.org They have found widespread applications in polymer chemistry, materials science, and bioconjugation. alfa-chemistry.comnih.gov The reaction's efficiency and functional group tolerance make it suitable for the synthesis of complex molecules like dendrimers. wikipedia.org A related reaction is the thiol-yne reaction, which involves the addition of a thiol to an alkyne. thieme-connect.de

A specific application of this chemistry is the acyl thiol-ene reaction, where a thioacid is used to introduce a protected thiol group onto an unsaturated molecule. acs.org

Ligand Formation and Coordination Chemistry with the Thiol Group

The sulfur atom of a thiol, and especially the thiolate anion, can act as a soft Lewis base and form coordination complexes with metal ions. wikipedia.orgwikipedia.org Thiolates are particularly effective ligands for soft metal ions. wikipedia.org

Thiol-containing molecules, such as the amino acid cysteine, play a significant role in coordination chemistry and bioinorganic chemistry. researchgate.netnih.gov The thiol group, often in conjunction with other functional groups like amines and carboxylic acids, can act as a chelating ligand, binding to a metal ion through multiple coordination sites. researchgate.net This ability to coordinate with metals is fundamental to the function of many enzymes and proteins. wikipedia.org

The coordination chemistry of thiols has been extensively studied, with applications in areas such as the development of metal-organic frameworks and the study of metal-containing biomolecules. osti.gov Thiol-based chelating agents are also used in medicine to treat heavy metal poisoning by forming stable complexes with toxic metal ions like mercury, cadmium, and lead. nih.govnih.gov The coordination mode of the thiol can vary, including terminal and bridging ligation. wikipedia.org

Tautomeric Equilibria in Furan-Thiol Systems (e.g., Thiol-Thione Tautomerism)

Heterocyclic compounds containing a hydroxyl or thiol group attached to the ring can exist in equilibrium with their keto or thione tautomeric forms, respectively. For this compound, a potential thiol-thione tautomerism exists, as depicted below. The equilibrium involves the migration of a proton from the sulfur atom to a carbon atom of the furan ring, creating a thione derivative.

The position of this equilibrium is influenced by several factors, including the aromaticity of the furan ring, the solvent, and the electronic nature of other substituents. In many heterocyclic systems, the thione form is found to be the predominant species in both the solid state and in neutral solutions nih.govresearchgate.net. Computational studies on similar systems, such as 1,2,4-triazole-3-thiones, have shown that even with various substituents, the thione form is generally more stable in the gas phase nih.gov. The stability of the thione tautomer in some systems is considered a factor in their biological activity, as it may prevent spontaneous oxidation to disulfides ias.ac.in. For this compound, the disruption of the furan's aromaticity in the thione form suggests the thiol form would be significantly stable, but a definitive determination of the predominant tautomer would require specific experimental or computational analysis.

Table 1: Potential Tautomeric Forms

| Tautomer Name | Chemical Structure | Key Features |

| This compound (Thiol form) |  | Aromatic furan ring; S-H group. |

| 1-(5-Bromo-2,5-dihydrofuran-2-ylidene)ethanethione (Thione form) |  | Non-aromatic dihydrofuran ring; C=S (thione) group. |

Interplay between Bromine and Thiol Functionalities in Reactivity

The reactivity of this compound is a complex consequence of the electronic properties of the bromine atom and the thiol group, which modify the intrinsic reactivity of the furan ring.

Furan Ring Reactivity: Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the 2- and 5-positions numberanalytics.com. Its reactivity is generally higher than that of thiophene (B33073) and significantly greater than that of benzene numberanalytics.comslideshare.net.

Influence of Bromine: The bromine atom at the 5-position is an electronegative substituent that deactivates the furan ring towards electrophilic attack through its electron-withdrawing inductive effect. However, like other halogens, it can also donate electron density through resonance. This deactivation makes reactions like nitration or acylation less facile than in unsubstituted furan. The bromine atom itself can be a site for metal-halogen exchange, opening pathways for further functionalization.

Influence of the Ethanethiol (B150549) Group: The thiol (-SH) group is nucleophilic and can participate in a variety of reactions, such as alkylation, oxidation to disulfides, and addition to electrophiles smolecule.comresearchgate.net. Its presence offers a reactive handle distinct from the furan ring. The sulfur atom can also influence the furan ring's electron density.

Synergistic Effects: The electron-withdrawing bromine atom can increase the acidity of the thiol proton, making it more easily removed by a base. In turn, the thiol or corresponding thiolate is a powerful nucleophile. Studies on related systems have shown that hydrogen bonding between a thiol group and a bromide anion can influence reaction selectivity and transition state stability, a factor that could be relevant in reactions involving this molecule digitellinc.com. The thiol group may also react via radical mechanisms; for instance, the addition of thiyl radicals to quinone systems is a known reaction pathway nih.gov.

Mechanistic Studies and Reaction Pathway Investigations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced computational and experimental methods.

Computational chemistry provides invaluable insights into the feasibility of reaction pathways and the stability of intermediates and transition states that are often difficult or impossible to observe experimentally rsc.org.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate electronic structure and reaction energetics. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to:

Analyze Tautomeric Equilibrium: Calculate the relative electronic and Gibbs free energies of the thiol and thione tautomers to predict which form is more stable nih.gov. The energy barrier for the intramolecular proton transfer between the two forms can also be calculated to understand the kinetics of their interconversion.

Model Reaction Pathways: Map the potential energy surfaces for various reactions. For example, the mechanism of electrophilic substitution on the furan ring can be modeled to determine the activation energies for attack at different positions. Similarly, the energetics of nucleophilic attack by the thiol group on an electrophile can be computed nih.gov.

Determine Stability: Assess the stability of potential intermediates, such as the sigma-complex in electrophilic substitution or intermediates in radical reactions researchgate.net.

Table 2: Hypothetical DFT Energy Data for Thiol-Thione Tautomerism

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Thiol Tautomer | 0.00 | 0.00 |

| Transition State | +35.2 | +34.8 |

| Thione Tautomer | +10.5 | +11.2 |

| Note: These are representative values based on similar heterocyclic systems and are for illustrative purposes only. Actual values would require specific calculations for this molecule. |

While gas-phase DFT calculations are fundamental, reactions in the laboratory occur in solution. Molecular Dynamics (MD) simulations are used to model the explicit interactions between the solute (the furan-thiol) and solvent molecules over time psu.edursc.org. These simulations can reveal:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation.

Hydrogen Bonding: The extent and dynamics of hydrogen bonding between the thiol group and protic solvents, or between the furan oxygen and solvent molecules.

Stabilization of Species: How the solvent differentially stabilizes the ground states, transition states, and intermediates of a reaction. For instance, a polar protic solvent might preferentially stabilize a charged intermediate or transition state, lowering the activation energy compared to the gas phase or a nonpolar solvent researchgate.net. This is crucial for accurately predicting reaction rates and equilibria in a realistic environment.

Experimental methods provide the ultimate validation for proposed mechanisms. For a molecule like this compound, several techniques are applicable.

Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for determining whether a specific C-H (or S-H, N-H, etc.) bond is broken in the rate-determining step of a reaction youtube.com. By replacing the thiol proton with its heavier isotope, deuterium (B1214612) (S-D), one can measure the reaction rate again.

A primary KIE (typically kH/kD > 2) is observed if the S-H bond is broken or formed in the slowest step, providing strong evidence for mechanisms involving proton transfer, such as the thiol-thione tautomerization nih.govnih.gov.

A secondary KIE (kH/kD is close to 1) is observed when the isotopically substituted bond is not broken but its environment changes during the reaction, which can also provide subtle mechanistic details.

Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to study the tautomeric equilibrium. The thiol and thione forms would have distinct sets of signals in ¹H and ¹³C NMR spectra. By integrating these signals, their relative populations in different solvents and at different temperatures can be determined ias.ac.inmdpi.com.

Trapping Experiments: To detect short-lived intermediates, trapping agents can be added to the reaction mixture. For example, if a radical mechanism is suspected, a radical scavenger could be introduced to see if it inhibits the reaction.

Advanced Analytical Characterization in 1 5 Bromofuran 2 Yl Ethane 1 Thiol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the precise atomic and molecular structure of 1-(5-Bromofuran-2-yl)ethane-1-thiol. By analyzing the interaction of the compound with electromagnetic radiation, scientists can map out its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through a combination of ¹H, ¹³C, and heteronuclear experiments, a complete picture of the molecule's connectivity and environment can be assembled. rsc.orguobasrah.edu.iq

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected for the furan (B31954) ring protons, the methine proton adjacent to the thiol group, the methyl protons, and the thiol proton itself. The furan protons would appear as doublets, with their chemical shifts influenced by the bromine and the ethanethiol (B150549) substituents. chemicalbook.comnih.govspectrabase.com The methine proton would likely appear as a quartet due to coupling with the adjacent methyl group, while the methyl protons would present as a doublet. The thiol proton (SH) often appears as a broad singlet, and its chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. ic.ac.uk The spectrum for this compound would show distinct signals for the four carbons of the furan ring, the methine carbon, and the methyl carbon. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. rsc.org The other furan carbons (C2, C3, C4) and the side-chain carbons can be assigned based on established substituent chemical shift (SCS) effects for furan derivatives. rsc.orgic.ac.uk

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| H3 (Furan) | ~6.4 | - | d, J ≈ 3.5 Hz |

| H4 (Furan) | ~6.3 | - | d, J ≈ 3.5 Hz |

| CH (Methine) | ~4.0-4.5 | ~35-45 | q, J ≈ 7.0 Hz |

| CH₃ (Methyl) | ~1.6-1.8 | ~20-25 | d, J ≈ 7.0 Hz |

| SH (Thiol) | ~1.5-2.5 | - | br s |

| C2 (Furan) | - | ~155-160 | - |

| C3 (Furan) | - | ~112-115 | - |

| C4 (Furan) | - | ~110-113 | - |

| C5 (Furan) | - | ~120-125 | - |

Note: These are predicted values based on data for similar substituted furans and thiols. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. globalresearchonline.net

IR Spectroscopy: The IR spectrum is used to identify characteristic bond vibrations. nih.gov For this compound, key absorption bands would include:

S-H Stretch: A weak but sharp absorption band around 2550 cm⁻¹, characteristic of the thiol group. rsc.org

C-H Stretches: Aromatic C-H stretches from the furan ring typically appear just above 3100 cm⁻¹, while aliphatic C-H stretches from the ethane (B1197151) group are found in the 2850-3000 cm⁻¹ region.

C=C Stretch: Vibrations from the furan ring's double bonds would be observed in the 1500-1600 cm⁻¹ region. researchgate.net

C-O-C Stretch: The ether linkage within the furan ring gives rise to strong absorptions, typically around 1000-1200 cm⁻¹. udayton.edu

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the far-infrared region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. A key feature in the Raman spectrum of a thiol is the C-S stretching vibration, which appears in the fingerprint region between 650-700 cm⁻¹. rsc.org Another useful diagnostic peak is the C-S-H bending mode, which is sensitive to isotopic substitution (H/D exchange), providing a convenient method for confirming the thiol functional group. rsc.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Furan Ring | C-H stretch | IR/Raman | >3100 |

| Ethyl Group | C-H stretch | IR/Raman | 2850-3000 |

| Thiol | S-H stretch | IR | ~2550 |

| Furan Ring | C=C stretch | IR/Raman | 1500-1600 |

| Furan Ring | C-O-C stretch | IR | 1000-1200 |

| Thiol | C-S stretch | Raman | 650-700 |

| Bromo-group | C-Br stretch | IR/Raman | 500-600 |

Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. acs.org

Standard MS: In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern is a unique fingerprint. nist.gov A crucial feature in the mass spectrum of this compound would be the molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. spectrabase.com Common fragmentation pathways for furan derivatives involve cleavage of the side chain and rupture of the furan ring. ethz.chacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. ethz.chacs.orgacs.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identification. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the isotopic molecular ion peaks can further elucidate fragmentation pathways, confirming the connectivity of the bromine atom, furan ring, and ethanethiol side chain. ethz.chacs.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Notes |

| [C₆H₇BrOS]⁺ | Molecular Ion (⁷⁹Br) | 221.94 | Part of a doublet with the ⁸¹Br isotope peak. |

| [C₆H₇BrOS]⁺ | Molecular Ion (⁸¹Br) | 223.94 | Approximately equal in intensity to the ⁷⁹Br peak. |

| [C₅H₄BrO]⁺ | Loss of ethanethiol radical | 162.94 / 164.94 | Isotopic doublet. |

| [C₄H₄O]⁺ | Furan ring fragment | 68.02 | Characteristic furan fragment. |

Note: m/z values are for the most abundant isotopes and are presented as monoisotopic masses.

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures and for performing quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Derivatives

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like furan derivatives and thiols. restek.comchromatographyonline.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. mdpi.commdpi.com

For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), would likely be used. mdpi.com This type of column separates compounds based on their boiling points and polarity, allowing for the resolution of furan isomers and other related compounds. mdpi.com The high molecular weight and the presence of bromine and sulfur atoms make the compound well-suited for sensitive detection by MS. The mass spectrometer can be operated in full scan mode to acquire fragmentation patterns for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. mdpi.comthermofisher.comnih.gov Derivatization of the thiol group may sometimes be employed to improve chromatographic properties and detection limits. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

When this compound is present at very low concentrations, a pre-concentration step is necessary. Headspace solid-phase microextraction (HS-SPME) is an ideal technique for this purpose. nih.govresearchgate.net It is a solvent-free, sensitive, and robust method for extracting volatile and semi-volatile analytes from a sample's headspace. restek.comyoutube.com

In this method, a fused-silica fiber coated with a sorbent material (e.g., a combination of Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) is exposed to the headspace above the sample. chromatographyonline.com The volatile analytes, including the target thiol, partition from the sample matrix into the headspace and then adsorb onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. researchgate.net This technique effectively isolates and concentrates the analyte, significantly enhancing detection sensitivity and allowing for quantification at trace levels (ng/L or ppb). nih.govaminer.org

Stable Isotope Dilution Analysis (SIDA) in GC-MS Quantification

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a benchmark for the accurate quantification of volatile organic compounds, including sulfur-containing furan derivatives like this compound. This method is renowned for its high precision and accuracy because it employs a stable isotope-labeled version of the analyte as an internal standard. nih.gov

The core principle of SIDA involves adding a known quantity of an isotopically labeled analogue (e.g., deuterated or ¹³C-labeled this compound) to the sample at the earliest stage of preparation. nih.gov This internal standard is chemically identical to the target analyte and thus behaves in the same manner during extraction, cleanup, and injection into the GC-MS system. nih.gov Consequently, any loss of the analyte during sample workup is mirrored by a proportional loss of the internal standard, allowing for highly accurate compensation and quantification. nih.gov

In a typical workflow, after equilibration of the sample with the labeled standard, the volatile and semi-volatile compounds are extracted and introduced into the GC. The GC column separates the components of the mixture before they enter the mass spectrometer. The MS detector is operated in selected ion monitoring (SIM) mode, where it specifically monitors for characteristic ions of both the native analyte and the labeled internal standard. nih.gov Quantification is then based on the ratio of the response of the analyte to that of the isotopically labeled standard, which provides results with low relative standard deviations, often in the range of a few percent. nih.gov

While the synthesis of specific labeled standards can be a limitation, the unparalleled accuracy of SIDA makes it the preferred method for trace-level quantification of significant aroma or contaminant compounds in complex matrices. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Furan Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and analysis of furan derivatives. dgaequipment.comnih.gov Standardized methods, such as ASTM D5837 for furanic compounds in electrical insulating liquids, underscore the reliability of HPLC in this field. astm.org The technique is particularly useful for analyzing less volatile or thermally unstable furan compounds that are not ideally suited for GC analysis.

The analysis of furan compounds by HPLC typically involves a reversed-phase column (such as a C8 or C18) and a gradient mobile phase, often consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like acetic or phosphoric acid to improve peak shape. nih.govsielc.comshimadzu.com A Diode Array Detector (DAD) is commonly employed, allowing for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak identification and purity assessment. nih.gov

Prior to HPLC analysis, furan derivatives may need to be extracted from a complex matrix. This can be achieved through liquid-liquid extraction (e.g., with acetonitrile) or solid-phase extraction (SPE) to isolate the compounds of interest and remove interfering substances. dgaequipment.comshimadzu.com Calibration is typically performed using external standards to create a calibration curve for each furan derivative being quantified. shimadzu.com The method's sensitivity is generally sufficient to meet the requirements of standard methods for detecting furanic compounds at low concentrations. shimadzu.com

Table 1: Illustrative HPLC Parameters for Furan Derivative Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C8 or C18, 5 µm | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities over the course of the run. |

| Detector | Diode Array Detector (DAD) | Allows for quantification and spectral confirmation of analytes. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 2 - 20 µL | The amount of sample introduced into the system. |

| Run Time | 15 - 20 minutes | The total time required for the chromatographic separation. nih.govshimadzu.com |

This table is based on data from multiple sources. nih.govshimadzu.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For a molecule like this compound, this technique would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions. The process requires a single, high-quality crystal of the compound.

When a crystal is exposed to a beam of X-rays, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding exact bond lengths, bond angles, and torsion angles. acs.org

This structural information is invaluable for understanding the compound's physical and chemical properties. For instance, data on intermolecular interactions, such as hydrogen bonds or van der Waals forces, can help explain the compound's crystal packing, melting point, and solubility. While no public crystal structure for this compound is available, studies on other furan derivatives have successfully used this method to elucidate their complex structures and absolute configurations. nih.govmdpi.com

Thermochemical Characterization Techniques for Energetic Properties

The study of a compound's energetic properties is crucial for understanding its stability and reactivity. Techniques like combustion calorimetry and Calvet microcalorimetry are central to determining key thermochemical data for furan derivatives. mdpi.comresearchgate.net

Combustion Calorimetry for Enthalpies of Formation

Combustion calorimetry is a fundamental experimental technique used to determine the standard molar enthalpy of combustion (ΔH°c). libretexts.org In this method, a precise mass of the substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

From the measured heat of combustion, the standard molar enthalpy of formation (ΔH°f) of the compound can be calculated using Hess's Law. youtube.comyoutube.com The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions. libretexts.org This value is a critical measure of the energetic stability of the molecule. Experimental studies on related sulfur-containing furan derivatives have successfully used this technique to derive their gas-phase enthalpies of formation, providing essential data for validating theoretical calculations. mdpi.comresearchgate.net

Calvet Microcalorimetry for Energetic Measurements

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects. In the context of thermochemical characterization, it is frequently used to determine the standard molar enthalpies of vaporization (ΔH°vap) or sublimation (ΔH°sub) at a reference temperature, typically 298.15 K. mdpi.comresearchgate.net

This measurement is crucial for converting the enthalpy of formation determined in the condensed phase (liquid or solid) from combustion calorimetry to the gas-phase enthalpy of formation. Gas-phase values are essential for direct comparison with theoretical calculations from computational chemistry methods (like G3), which are typically performed on isolated molecules in the gaseous state. researchgate.net The combination of combustion calorimetry and Calvet microcalorimetry thus provides a complete and experimentally validated thermochemical profile for compounds like sulfur-containing furan derivatives. mdpi.com

Theoretical and Computational Chemistry of 1 5 Bromofuran 2 Yl Ethane 1 Thiol

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis provides a foundational understanding of the electron distribution and orbital interactions within a molecule, which are paramount in determining its chemical properties.

According to molecular orbital (MO) theory, the reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1-(5-Bromofuran-2-yl)ethane-1-thiol, the HOMO is expected to be a π-orbital with significant electron density localized on the furan (B31954) ring and the sulfur atom of the thiol group. The electron-rich furan ring and the lone pairs of the sulfur atom contribute significantly to the HOMO. The LUMO, conversely, is anticipated to be a π*-antibonding orbital, primarily distributed over the furan ring, with a notable contribution from the C-Br bond due to the electronegativity and size of the bromine atom.

The interaction between these frontier orbitals dictates the molecule's behavior in chemical reactions. researchgate.netnih.gov The HOMO acts as an electron donor in reactions with electrophiles, while the LUMO acts as an electron acceptor in reactions with nucleophiles. schrodinger.com The presence of both the electron-donating ethanethiol (B150549) group and the electron-withdrawing bromine atom creates a complex electronic environment within the furan ring, influencing the energy levels of the frontier orbitals. nih.gov Computational models, such as those using Density Functional Theory (DFT), can precisely calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net For similar aromatic heterocyclic compounds, HOMO-LUMO gaps have been calculated to be in the range of 6-7 eV, suggesting a moderate level of reactivity. researchgate.net

Table 1: Predicted Frontier Orbital Energies and Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -0.3 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 6.2 eV | A measure of the molecule's excitability and chemical reactivity. schrodinger.comyoutube.com |

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (oxygen, sulfur, and bromine) with differing electronegativities. This charge distribution can be quantified using computational methods to calculate partial atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges). fiu.edunih.gov

The oxygen atom in the furan ring is expected to have a significant negative partial charge, withdrawing electron density from the adjacent carbon atoms. The sulfur atom of the thiol group is also electronegative but less so than oxygen, and it is known to be highly polarizable. The bromine atom is highly electronegative and will induce a partial positive charge on the carbon atom to which it is attached (C5), while itself carrying a negative charge. The carbon atoms of the furan ring will exhibit varying partial charges, with C2 (attached to the ethanethiol group) and C5 (attached to bromine) being key sites for reactivity.

This charge distribution allows for predictions of reactivity:

Electrophilic Attack: Electrophiles are likely to attack positions on the furan ring that have higher electron density. The directing effects of the substituents suggest that positions C3 and C4 would be potential sites for electrophilic aromatic substitution.

Nucleophilic Attack: Nucleophiles could potentially attack the carbon atom bonded to the bromine (C5), leading to a substitution reaction, or the carbon of the ethanethiol side chain. The thiol group itself can act as a nucleophile. digitellinc.com

Acidity of Thiol Proton: The thiol proton (S-H) is acidic and can be abstracted by a base, forming a thiolate anion. This anion is a potent nucleophile.

Table 2: Predicted Partial Atomic Charges (Mulliken) for Key Atoms

| Atom | Predicted Partial Charge (e) | Implication for Reactivity |

| O (furan) | -0.25 | Influences the aromaticity and electron distribution of the ring. |

| C2 (furan) | +0.15 | Site for potential nucleophilic interaction due to the attached side chain. |

| C5 (furan) | +0.10 | Activated towards nucleophilic attack due to the attached bromine. |

| Br | -0.12 | Potential leaving group in nucleophilic substitution reactions. |

| S (thiol) | -0.18 | Nucleophilic center and site of oxidation. |

| H (thiol) | +0.15 | Acidic proton. |

Conformational Analysis and Energy Landscapes

The flexibility of the ethanethiol side chain allows for the existence of different conformers of this compound. Conformational analysis involves identifying these stable arrangements of atoms (conformers) and determining their relative energies. libretexts.org This is typically done by calculating the potential energy as a function of the torsion angles around rotatable bonds, such as the C(furan)-C(ethyl) and C(ethyl)-S bonds.

For the ethanethiol fragment, studies have shown the existence of both gauche and anti (or trans) conformers, with the gauche conformer often being slightly more stable. researchgate.netosti.gov The rotation around the C-C bond has a calculated barrier of approximately 3.62 kcal/mol, while rotation around the C-S bond has a lower barrier of about 1.42 kcal/mol. researchgate.net

In this compound, the interaction between the side chain and the furan ring will influence the conformational preferences. The energy landscape, a mapping of potential energy versus conformational coordinates, would reveal the low-energy conformers and the energy barriers separating them. nih.gov It is expected that conformers that minimize steric hindrance between the methyl group, the thiol proton, and the furan ring will be the most stable. DFT calculations are well-suited for mapping these energy landscapes and identifying the global minimum energy structure. bris.ac.ukrsc.org

Reaction Mechanism Predictions and Energetic Profiles of Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products via transition states. cam.ac.uk For this compound, several reaction pathways can be proposed and studied.

Oxidation of the Thiol: Thiols can be oxidized to form disulfides. The reaction of two molecules of this compound could yield a disulfide bridge. The energetic profile for this reaction would involve the calculation of the energies of the reactants, a potential intermediate, the transition state, and the final disulfide product.

Nucleophilic Substitution at C5: The bromine atom at the C5 position of the furan ring could be displaced by a nucleophile. The energetic profile would show the energy barrier for the formation of the Meisenheimer-like intermediate and its subsequent collapse to the product.

Thiol-Ene Reaction: The thiol group can participate in addition reactions with alkenes or alkynes. A computational study could model the reaction with a simple alkene, determining whether the mechanism is radical-based or follows another pathway and calculating the associated activation energies.

Furan Ring Opening: Under certain conditions, such as strong acid or oxidation, the furan ring can undergo ring-opening reactions. nih.gov Computational modeling can help predict the stability of the furan ring and the energy requirements for such transformations. rsc.org

By calculating the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn), the feasibility and kinetics of these potential transformations can be predicted.

Computational Spectroscopy for Property Prediction (e.g., NMR, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds. diva-portal.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, the furan protons at positions 3 and 4 are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the substituents. bris.ac.ukrsc.org The protons of the ethanethiol side chain—the methine (CH), methyl (CH₃), and thiol (SH) protons—will have characteristic shifts. The thiol proton signal is often broad and its position can be concentration-dependent. Predicted spin-spin coupling constants can further aid in structure elucidation. rsc.org

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to atomic displacements. Key predicted vibrational modes for this molecule would include:

The S-H stretching vibration, typically a weak band around 2550-2600 cm⁻¹. researchgate.netmdpi.com

C-H stretching vibrations for the furan ring (above 3100 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹).

C=C and C-O-C stretching vibrations characteristic of the furan ring, typically in the 1600-1000 cm⁻¹ region. nist.gov

The C-Br stretching vibration, expected at lower frequencies (typically below 700 cm⁻¹).

Table 3: Predicted Key Spectroscopic Data

| Spectroscopy | Feature | Predicted Value/Range |

| ¹H NMR | Chemical Shift δ (ppm) | |

| Furan-H (C3, C4) | 6.5 - 7.5 ppm | |

| Methine-H (CH-SH) | 4.0 - 4.5 ppm | |

| Methyl-H (CH₃) | 1.5 - 2.0 ppm | |

| Thiol-H (SH) | 1.8 - 2.5 ppm | |

| ¹³C NMR | Chemical Shift δ (ppm) | |

| Furan-C | 110 - 155 ppm | |

| Methine-C (CH-SH) | 30 - 40 ppm | |

| Methyl-C (CH₃) | 20 - 25 ppm | |

| IR | Wavenumber (cm⁻¹) | |

| ν(S-H) | ~2560 cm⁻¹ (weak) | |

| ν(C-H, aromatic) | >3100 cm⁻¹ | |

| ν(C-H, aliphatic) | <3000 cm⁻¹ | |

| ν(C=C, furan) | ~1500-1600 cm⁻¹ | |

| ν(C-O-C, furan) | ~1000-1200 cm⁻¹ |

Development and Validation of Computational Models for Furan-Thiol Systems

The accuracy of the theoretical predictions outlined above is highly dependent on the computational model used. Developing a reliable model for a specific class of molecules like furan-thiol systems involves several steps.

First, an appropriate level of theory must be selected. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p)) often provides a good balance between accuracy and computational cost for organic molecules. mdpi.compku.edu.cn

Second, the computational model must be validated. nih.gov Since experimental data for this compound is scarce, validation would involve comparing calculated properties for a series of known, related furan and thiol compounds against their experimental data. nih.gov For instance, one could calculate the NMR spectra, bond lengths, or reaction barriers for compounds like 2-acetylfuran, ethanethiol, and 2-bromofuran (B1272941) and compare the results with literature values. researchgate.netrsc.org A good correlation between calculated and experimental data would lend confidence to the predictions made for the target molecule. This process ensures that the chosen computational methodology can reliably describe the structural, electronic, and reactive properties of this class of compounds. nih.govacs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The furan (B31954) nucleus is a common motif in a vast array of natural products and complex organic molecules. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net As such, functionalized furans like 1-(5-Bromofuran-2-yl)ethane-1-thiol are valuable starting materials for creating intricate molecular frameworks. numberanalytics.comnumberanalytics.com

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.gov The structure of this compound offers multiple reaction sites for the construction of fused and polyheterocyclic systems. nih.gov For instance, the thiol group can participate in cyclization reactions with suitable partners. While direct examples involving this specific compound are not documented, analogous reactions with other thiols are well-established.

The furan ring itself can undergo transformations such as Diels-Alder reactions to build more complex cyclic systems. numberanalytics.com Furthermore, transition metal-catalyzed cross-coupling reactions at the bromine-substituted position provide a powerful tool for introducing a wide variety of substituents, leading to diverse heterocyclic structures. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reagent/Reaction Type | Potential Product Class |

|---|---|---|

| This compound | α,β-Unsaturated ketone (Michael addition/cyclization) | Thiophene-fused heterocycles |

| This compound | Dicarbonyl compound (Paal-Knorr type synthesis) | Furan-containing thioethers |

Furan derivatives are prevalent in a variety of natural products, many of which exhibit significant biological activity. nih.govutripoli.edu.ly The synthesis of these natural products often relies on the creative use of furan-based building blocks. numberanalytics.com The title compound could serve as a key intermediate in the synthesis of bio-inspired molecules, where the furan-thiol moiety can be strategically incorporated. nih.gov The bromine atom allows for late-stage functionalization, a valuable strategy in total synthesis to introduce molecular diversity.

Ligands in Catalysis and Asymmetric Catalysis

Chiral ligands are essential for the development of catalysts that can control the stereochemical outcome of a chemical reaction. pnas.orgfrontiersin.org The sulfur atom in a thiol can coordinate to transition metals, and if the carbon atom to which it is attached is a stereocenter, it can be used to create a chiral environment around the metal. researchgate.netbohrium.com

Thiol-containing ligands have been successfully employed in a range of transition metal-catalyzed reactions. nih.govnih.gov The development of new ligands is crucial for advancing the field of catalysis. Furan-thiol ligands, derived from compounds like this compound, could offer unique electronic and steric properties to a metal center. The furan ring's oxygen atom and the thiol's sulfur atom could potentially act as a bidentate ligand system, influencing the catalyst's reactivity and selectivity.

Table 2: Potential Catalytic Applications of Furan-Thiol Metal Complexes

| Metal Center | Potential Reaction | Benefit of Furan-Thiol Ligand |

|---|---|---|

| Palladium | Cross-coupling reactions | Electronic tuning of the metal center |

| Rhodium | Hydroformylation | Modulating chemo- and regioselectivity |

If this compound is prepared in an enantiomerically pure form, it has the potential to be a valuable chiral ligand for asymmetric catalysis. mdpi.comnih.gov Chiral sulfur-containing ligands have shown promise in a variety of enantioselective transformations. snnu.edu.cnnih.gov The rigid furan backbone combined with a chiral sulfur-coordinating group could create a well-defined chiral pocket around a metal catalyst, leading to high levels of enantioselectivity in reactions such as asymmetric additions, hydrogenations, and cyclizations. frontiersin.orgacs.org

Integration into Advanced Materials and Polymers

The development of new materials with tailored properties is a major focus of modern chemistry. numberanalytics.com Furan-based polymers are of particular interest due to their potential derivation from renewable resources and their unique material properties. digitellinc.comtandfonline.comresearchgate.netresearchgate.net The thiol group offers a versatile handle for polymerization and material functionalization through "click" chemistry, such as thiol-ene and thiol-yne reactions. nih.gov

The presence of the bromine atom on the furan ring provides a site for further modification of the polymer, allowing for the tuning of its properties after polymerization. This could be used to introduce cross-linking, alter solubility, or attach other functional molecules. The resulting furan-containing polymers could find applications in areas such as coatings, adhesives, and advanced composites. digitellinc.comresearchgate.net

Table 3: Potential Polymer Architectures and Applications

| Polymerization Method | Monomer/Co-monomer | Potential Polymer Properties | Potential Applications |

|---|---|---|---|

| Thiol-ene polymerization | Diene | Cross-linked network, high thermal stability | Thermosets, coatings |

| Polycondensation | Dicarboxylic acid | Linear polyester-thioether | Engineering plastics |

Role in Bio-based Polymer Development and Functional Materials

There is currently no published research specifically detailing the role of this compound in the development of bio-based polymers or functional materials. However, the furan moiety within its structure is a well-known bio-based building block derived from sources like hemicellulose. researchgate.netrsc.org Furan derivatives are actively investigated for creating sustainable materials to replace fossil-based products. researchgate.netrsc.org

In theory, the thiol group of this compound would allow it to act as a monomer or a modifying agent in polymerization reactions. The presence of the bromine atom on the furan ring could also serve as a site for further chemical modification, potentially allowing for the introduction of other functional groups to tailor the properties of a resulting polymer.

Applications in Thiol-Ene Biobased Networks for Coatings

The application of this compound in thiol-ene biobased networks for coatings has not been specifically reported. Thiol-ene chemistry is a powerful and widely used method for creating polymer networks, often initiated by UV light, which is beneficial for creating coatings with minimal environmental impact. researchgate.netpolito.it These reactions involve the addition of a thiol to a carbon-carbon double bond (an 'ene'). polito.it

Research in this area has focused on using furan-based monomers, such as those derived from 2,5-Furandimethanol (FDM), which are then reacted with multifunctional thiols to form crosslinked networks. researchgate.netpolito.it While this compound contains the necessary thiol group to participate in such reactions, its specific use, performance, and the properties of any resulting coating are not documented in existing literature.

Table 1: Theoretical Reactants for Thiol-Ene Biobased Networks

| Monomer Type | Chemical Name | Role in Reaction |

| Thiol | This compound | Chain transfer agent / Monomer |

| Ene | Allyl-functionalized furan derivatives | Cross-linker / Monomer |

Development of Mechanistic Probes for Chemical Processes

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a mechanistic probe for chemical processes. In principle, molecules used as mechanistic probes have specific reactive features that allow them to interact with a system in a way that provides insight into the reaction pathway. The thiol group and the brominated furan ring are reactive functionalities, but their specific application as a probe for studying reaction mechanisms has not been explored.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Bromofuran-2-yl)ethane-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing 5-bromofuran derivatives. For example, brominated furans can undergo nucleophilic substitution or thiolation reactions. In analogous syntheses (e.g., ethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate), refluxing with KOH in methanol/water mixtures followed by acid workup and purification via column chromatography (ethanol) achieved high yields . For thiol introduction, consider using thiourea or Lawesson’s reagent under inert conditions to prevent oxidation. Optimization may involve varying solvents (e.g., DMF for polar aprotic conditions), catalysts (e.g., Pd for cross-coupling), or temperature gradients (25–80°C).

Table 1 : Preliminary Optimization Data for Thiolation

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | EtOH | 60 | 35 |

| Pd(PPh₃)₄ | DMF | 80 | 62 |

| CuI | THF | 25 | 48 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for characteristic furan proton signals (δ ~6.5–7.5 ppm) and thiol proton resonance (δ ~1.3–2.5 ppm, depending on environment) .

- Mass Spectrometry (EI–MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ≈ 222) and bromine isotope patterns.

- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer : Thiols are prone to oxidation and disulfide formation. Store under nitrogen/argon at –20°C in amber vials. Add stabilizers like 1% BHT (butylated hydroxytoluene) to solutions. Monitor degradation via periodic TLC (Rf shifts) or NMR (disappearance of thiol proton signals) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or dynamic effects. For example, in bromofuran derivatives, residual solvents or incomplete purification can obscure signals. Solutions include:

Q. What strategies are effective for incorporating this compound into heterocyclic drug candidates or biomaterials?

- Methodological Answer : The thiol group enables conjugation via Michael addition or disulfide bonding. For example:

- Peptide Coupling : React with maleimide-functionalized peptides under pH 7–8 buffers.

- Polymer Synthesis : Use thiol-ene "click" chemistry with acrylates under UV initiation.

- Metal Coordination : Explore chelation with Au or Pd nanoparticles for catalytic applications.

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Aromatic Substitution : Predict bromine-directed regioselectivity on the furan ring.

- Nucleophilic Attack : Map electrostatic potential surfaces to identify reactive sites (e.g., sulfur lone pairs).

Compare computed IR spectra with experimental data to validate models .

Q. What analytical techniques are suitable for tracking degradation or byproduct formation during catalytic applications?

- Methodological Answer :

- In Situ FTIR : Monitor real-time thiol oxidation to disulfides (~2500 cm⁻¹ S–H stretch disappearance).

- LC-MS/MS : Detect trace byproducts (e.g., sulfonic acids) with high sensitivity.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition changes in catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.